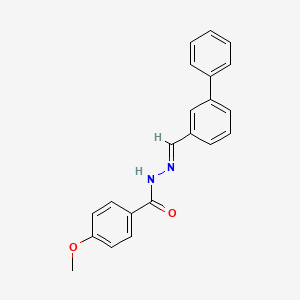
N'-(3-biphenylylmethylene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N'-(3-biphenylylmethylene)-4-methoxybenzohydrazide typically involves condensation reactions. For instance, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized using an acid-catalyzed reaction of related hydrazides and aldehydes in ethanol under reflux conditions (Alotaibi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to N'-(3-biphenylylmethylene)-4-methoxybenzohydrazide typically involves techniques like X-ray diffraction, NMR, and FTIR spectroscopy. For example, a similar compound's structure was elucidated using single-crystal X-ray diffraction and other spectroscopic methods (Bharty et al., 2015).
Chemical Reactions and Properties
Chemical reactions of these compounds often involve the formation of Schiff bases through condensation, as seen in N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide (Yathirajan et al., 2007). The stability and reactivity of these compounds can be influenced by various factors such as molecular geometry and intermolecular interactions.
Physical Properties Analysis
The physical properties of such compounds are often analyzed through their crystal structure and thermal behavior. For instance, the crystal packing and intermolecular interactions play a significant role in defining the physical properties (Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their structure. For example, the presence of methoxy groups and other substituents can significantly influence the chemical behavior, including reactivity and stability (Karrouchi et al., 2021).
Applications De Recherche Scientifique
Optical and Electronic Applications
- Hydrazones, including compounds similar to N'-(3-biphenylylmethylene)-4-methoxybenzohydrazide, have been investigated for their nonlinear optical properties, which are crucial for optical device applications such as optical limiters and optical switches. Compounds with two-photon absorption properties at specific wavelengths suggest potential in developing advanced optical materials (Naseema et al., 2010).
Antioxidant and Anticancer Activities
- Novel derivatives of hydrazide compounds have shown significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid in some cases. Additionally, these compounds have demonstrated anticancer activity against specific human cancer cell lines, indicating their potential as chemotherapeutic agents (Tumosienė et al., 2020).
Corrosion Inhibition
- Certain hydrazide derivatives have been studied for their corrosion protection capabilities, particularly in industrial settings where metal preservation is crucial. These compounds can form protective layers on metal surfaces, significantly inhibiting corrosion in harsh chemical environments (Paul et al., 2020).
Antimicrobial Properties
- Research on hydrazide-hydrazone compounds has also revealed notable antibacterial activity, especially against Gram-positive bacteria. These findings open up possibilities for developing new antibiotics to combat resistant bacterial strains (Popiołek & Biernasiuk, 2016).
Enzyme Inhibition
- Some derivatives of N'-(3-biphenylylmethylene)-4-methoxybenzohydrazide have been found to exhibit inhibitory effects on certain enzymes, such as cholinesterases. This enzymatic inhibition is relevant in the context of treating diseases like Alzheimer's, where enzyme modulation can play a therapeutic role (Arfan et al., 2018).
Propriétés
IUPAC Name |
4-methoxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-20-12-10-18(11-13-20)21(24)23-22-15-16-6-5-9-19(14-16)17-7-3-2-4-8-17/h2-15H,1H3,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLVLCWBJCHTRW-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)
![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)